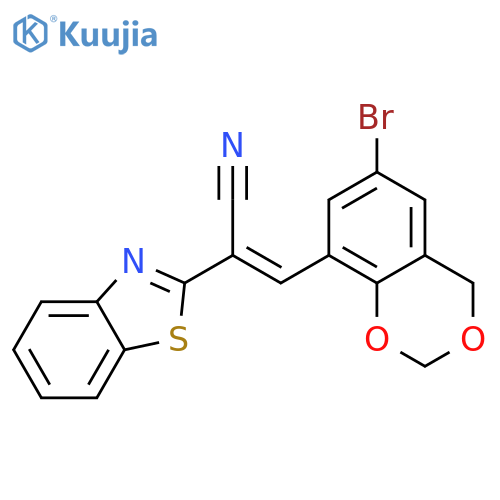Cas no 618390-27-5 ((2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile)

618390-27-5 structure
商品名:(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile
CAS番号:618390-27-5
MF:C18H11BrN2O2S
メガワット:399.261142015457
CID:5554198
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- (E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile
-
- インチ: 1S/C18H11BrN2O2S/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+
- InChIKey: SXYIIPFOLLGRPI-LFYBBSHMSA-N
- ほほえんだ: C(#N)/C(/C1=NC2=CC=CC=C2S1)=C\C1=C2OCOCC2=CC(Br)=C1
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-0982-5μmol |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-20mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-1mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-4mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-10mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-3mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-20μmol |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-5mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-25mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
| Life Chemicals | F3139-0982-30mg |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile |
618390-27-5 | 90%+ | 30mg |
$119.0 | 2023-07-05 |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
618390-27-5 ((2E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enenitrile) 関連製品
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
